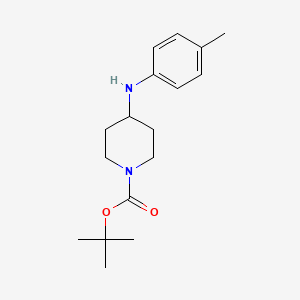

Para-methyl 4-anilino-1-boc-piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H26N2O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

tert-butyl 4-(4-methylanilino)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)18-15-9-11-19(12-10-15)16(20)21-17(2,3)4/h5-8,15,18H,9-12H2,1-4H3 |

InChI Key |

VIQBBHKRRVSVDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Para-methyl 4-anilino-1-boc-piperidine (CAS No. 501673-99-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate, also known as para-methyl 4-anilino-1-boc-piperidine. This compound is a key intermediate in the synthesis of fentanyl-related molecules and other pharmacologically active agents.

Chemical and Physical Properties

This compound is an analytical reference standard categorized as a precursor in the synthesis of fentanyl-related compounds.[1] It is a solid at room temperature with a purity of ≥98%.[2]

| Property | Value | Reference |

| CAS Number | 501673-99-0 | [2][3] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [3] |

| Molecular Weight | 290.4 g/mol | [3] |

| Purity | ≥98% | [2] |

| Formulation | A solid | [3] |

| λmax | 247 nm | [3] |

| Solubility | DMF: 10 mg/ml, DMSO: 1 mg/ml, Ethanol: 2 mg/ml | [3] |

| SMILES | O=C(OC(C)(C)C)N(CC1)CCC1NC2=CC=C(C)C=C2 | [3] |

| InChI Key | VIQBBHKRRVSVDA-UHFFFAOYSA-N | [3] |

Synthesis

The primary synthetic route to this compound is through the reductive amination of N-Boc-4-piperidone with p-toluidine. This method is widely applicable for the synthesis of 4-anilino-piperidine derivatives.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of similar 4-anilino-piperidine derivatives.

Materials:

-

N-Boc-4-piperidone

-

p-Toluidine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid

-

1M Sodium hydroxide (NaOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 equivalent) and p-toluidine (1.0-1.2 equivalents) in dichloromethane, add acetic acid (1.0 equivalent).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

-

Cool the reaction mixture in an ice bath.

-

Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Logical Workflow for Synthesis

Caption: Reductive amination synthesis workflow.

Role in Drug Development and Signaling Pathways

This compound serves as a crucial precursor for the synthesis of various fentanyl analogs. The pharmacological activity of these end-products is primarily mediated through their interaction with opioid receptors.

Fentanyl and its analogs are potent agonists of the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). The binding of a fentanyl analog to the MOR initiates a signaling cascade that results in analgesia.

Generalized Fentanyl Analog Signaling Pathway

Caption: Generalized opioid receptor signaling.

Conclusion

This compound is a valuable building block for the synthesis of novel opioid receptor modulators. Understanding its synthesis and the signaling pathways of its derivatives is crucial for the development of new analgesics and other therapeutic agents. Researchers working with this compound should adhere to all relevant safety and regulatory guidelines due to its status as a precursor to controlled substances.

References

An In-depth Technical Guide to the Core Chemical Properties of para-methyl 4-anilino-1-boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of para-methyl 4-anilino-1-boc-piperidine, also known by its systematic name tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate. This compound is a key intermediate in the synthesis of various biologically active molecules, most notably as a precursor to certain fentanyl analogs.[1] This document collates available data on its physical and chemical characteristics, provides likely experimental protocols for its synthesis and analysis based on related compounds, and illustrates its synthetic utility. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its core structure consists of a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a para-methylanilino moiety.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Systematic Name | tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate | N/A |

| Common Synonyms | p-methyl 4-Anilino-1-Boc-piperidine, 4-(p-tolylamino)-1-Boc-piperidine, 4-(para-tolylamino)-1-Boc-piperidine | [1] |

| CAS Number | 501673-99-0 | [1] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1] |

| Molecular Weight | 290.4 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available for the title compound. A structurally related compound, tert-butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate, has a melting point of 133–135 °C. | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| DMF | 10 mg/ml | [1] |

| DMSO | 1 mg/ml | [1] |

| Ethanol | 2 mg/ml | [1] |

Experimental Protocols

Synthesis

General Protocol for Buchwald-Hartwig Amination:

-

Reactants and Reagents:

-

tert-butyl 4-oxopiperidine-1-carboxylate (or a suitable precursor)

-

p-toluidine

-

Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

A suitable base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

-

Procedure: a. To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base. b. Add the anhydrous solvent, followed by tert-butyl 4-oxopiperidine-1-carboxylate and p-toluidine. c. The reaction mixture is then heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. e. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

Purification

The crude product obtained from the synthesis would likely require purification to achieve the desired level of purity for subsequent applications.

General Protocol for Purification by Column Chromatography:

-

Stationary Phase: Silica gel is a commonly used stationary phase.

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, in a suitable ratio. The optimal ratio is determined by TLC analysis of the crude product.

-

Procedure: a. The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. b. The silica gel with the adsorbed product is then loaded onto a column packed with silica gel equilibrated with the mobile phase. c. The mobile phase is passed through the column, and fractions are collected. d. The fractions are analyzed by TLC to identify those containing the pure product. e. The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Analytical Methods

Based on an analytical report for the closely related compound 4-anilino-1-boc-piperidine, the following methods are suitable for the characterization and purity assessment of its para-methyl analog.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase.

-

Carrier Gas: Helium.

-

Injection: Split mode injection at a high temperature (e.g., 280 °C).

-

Oven Program: A temperature gradient program to ensure separation of the analyte from any impurities.

-

Detector: Mass spectrometer operating in electron ionization (EI) mode.

Fourier-Transform Infrared Spectroscopy (FTIR-ATR):

-

This technique can be used to identify the functional groups present in the molecule. The sample is analyzed directly as a solid.

High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF):

-

Column: A reverse-phase column, such as a C18 column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid and ammonium formate) and an organic phase (e.g., methanol with formic acid).

-

Detector: Time of Flight mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. This allows for accurate mass determination of the parent ion.

Synthetic Utility and Workflow

This compound is primarily recognized as a precursor in the synthesis of fentanyl-related compounds. The Boc protecting group can be removed under acidic conditions, and the resulting secondary amine can be further functionalized.

Below is a conceptual workflow illustrating the synthesis of this compound and its subsequent use as a precursor.

Signaling Pathways

As a synthetic intermediate, this compound is not expected to have direct interactions with biological signaling pathways. Its significance lies in its role as a building block for molecules that are designed to interact with specific biological targets, such as the μ-opioid receptor in the case of fentanyl analogs. The biological activity of its derivatives is what is relevant in the context of signaling pathways.

The following diagram illustrates the general mechanism of action for fentanyl analogs, the ultimate products derived from precursors like this compound.

References

In-Depth Technical Guide: Structure Elucidation of para-methyl 4-anilino-1-boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of para-methyl 4-anilino-1-boc-piperidine (tert-butyl 4-(p-tolylamino)piperidine-1-carboxylate), a precursor in the synthesis of fentanyl-related compounds. This document details the analytical techniques and experimental protocols required for its unambiguous identification and characterization.

Chemical Identity and Properties

This compound is a synthetic organic compound with the following identifiers:

| Property | Value |

| Chemical Name | tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate |

| Synonyms | 4-(para-tolylamino)-1-boc-piperidine, 4-(p-tolylamino)-1-boc-piperidine |

| CAS Number | 501673-99-0[1] |

| Molecular Formula | C₁₇H₂₆N₂O₂[1] |

| Molecular Weight | 290.40 g/mol [1] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.21 | t, J = 7.4 Hz | 2H | Ar-H |

| 7.13 | m | 3H | Ar-H |

| 3.91 | br s | 1H | N-H |

| 3.26 | br s | 2H | Piperidine-H (axial, C2/C6) |

| 3.03 | d, J = 12.9 Hz | 1H | Piperidine-H (equatorial, C4) |

| 2.47 | dd, J = 13.0, 9.5 Hz | 1H | Piperidine-H (equatorial, C2/C6) |

| 1.70 | m | 4H | Piperidine-H (axial, C3/C5) |

| 1.44 | s | 9H | Boc (-C(CH₃ )₃) |

Data interpreted from a similar, though not identical, structure from a supplementary information file. Specific data for the target molecule was not available in the search results.[2]

¹³C NMR (Carbon-13 NMR) Spectral Data (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 154.7 | C =O (Boc) |

| 139.4 | Ar-C (quaternary) |

| 129.6 | Ar-C H |

| 128.5 | Ar-C H |

| 126.3 | Ar-C (quaternary) |

| 79.3 | C (CH₃)₃ (Boc) |

| 58.9 | Piperidine-C 4 |

| 46.6 | Piperidine-C 2/C6 |

| 40.4 | Piperidine-C 3/C5 |

| 28.8 | -C(C H₃)₃ (Boc) |

| 23.1 | Ar-C H₃ |

Data interpreted from a similar, though not identical, structure from a supplementary information file. Specific data for the target molecule was not available in the search results.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

FTIR Peak Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch (secondary amine) |

| ~3027 | Medium | C-H Stretch (aromatic) |

| ~2973 | Strong | C-H Stretch (aliphatic) |

| ~1690 | Strong | C=O Stretch (urethane, Boc group) |

| ~1604, 1497 | Medium-Strong | C=C Stretch (aromatic ring) |

| ~1256, 1170 | Strong | C-N Stretch, C-O Stretch |

Data interpreted from a similar, though not identical, structure from a supplementary information file. Specific data for the target molecule was not available in the search results.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Fragmentation

| m/z | Fragment Ion |

| 290 | [M]⁺ (Molecular Ion) |

| 234 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc) |

| 189 | [M - Boc]⁺ |

| 106 | [C₇H₈N]⁺ (p-toluidine fragment) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis via Reductive Amination

A common method for the synthesis of this compound is the reductive amination of N-Boc-4-piperidone with p-toluidine.

Materials:

-

N-Boc-4-piperidone

-

p-Toluidine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) and p-toluidine (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

FTIR Spectroscopy Protocol

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane.

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate and subtract it from the sample spectrum.

GC-MS Protocol

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent such as methanol or ethyl acetate at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain working solutions in the desired concentration range (e.g., 1-100 µg/mL).

Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

-

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Structure Elucidation Workflow

Caption: Workflow for the synthesis and structure elucidation of the target compound.

References

Technical Guide: Solubility Profile of para-methyl 4-anilino-1-boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for para-methyl 4-anilino-1-boc-piperidine. Due to the compound's primary role as a chemical intermediate in the synthesis of fentanyl-related compounds, publicly available data on its physicochemical properties are limited.[1] This document collates the existing quantitative solubility information and presents a detailed, generalized experimental protocol for its determination.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. For comparative purposes, the table below includes solubility data for the ortho- and meta-isomers, as well as the parent compound, 4-anilino-1-boc-piperidine.

| Compound | Solvent | Solubility (mg/mL) |

| This compound | DMF | 10 [1] |

| DMSO | 1 [1] | |

| Ethanol | 2 [1] | |

| ortho-methyl 4-anilino-1-boc-piperidine | DMF | 20[2] |

| DMSO | 10[2] | |

| Ethanol | 20[2] | |

| meta-methyl 4-anilino-1-boc-piperidine | DMF | 1[3] |

| DMSO | Slightly soluble[3] | |

| Ethanol | Slightly soluble[3] | |

| 4-anilino-1-boc-piperidine | DMF | 15[4] |

| DMSO | 25[4] | |

| Ethanol | 25[4] | |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5[4] |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The following is a detailed protocol for determining the equilibrium solubility of a compound such as this compound. This method is based on the widely accepted shake-flask technique.[5][6]

Materials and Equipment

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

The compound of interest (this compound)

-

Selected solvents

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume (e.g., 2 mL) of the selected solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the settling of undissolved solid.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered saturate solution with the appropriate solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility using the measured concentration and the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for determining equilibrium solubility.

Logical Workflow for Solvent Selection in Drug Development

As this compound is a precursor for pharmacologically active compounds, understanding its solubility is crucial for synthesis and formulation. The following diagram outlines the logical workflow for solvent selection.

Caption: Solvent selection workflow in drug development.

References

Technical Guide: Spectral and Analytical Profile of Para-methyl 4-anilino-1-boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and analytical characteristics of para-methyl 4-anilino-1-boc-piperidine, a key intermediate in the synthesis of various pharmacologically active compounds. This document details predicted spectral data, outlines robust experimental protocols for its synthesis and analysis, and presents a clear workflow for these processes.

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.95 | d | 2H | Ar-H (ortho to -NH) |

| ~ 6.60 | d | 2H | Ar-H (ortho to -CH₃) |

| ~ 4.05 | m | 2H | Piperidine-H (axial, C2, C6) |

| ~ 3.50 | m | 1H | Piperidine-H (C4) |

| ~ 2.90 | t | 2H | Piperidine-H (equatorial, C2, C6) |

| ~ 2.25 | s | 3H | Ar-CH₃ |

| ~ 2.00 | m | 2H | Piperidine-H (axial, C3, C5) |

| ~ 1.45 | s | 9H | Boc (-C(CH₃)₃) |

| ~ 1.35 | m | 2H | Piperidine-H (equatorial, C3, C5) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 154.8 | C=O (Boc) |

| ~ 145.0 | Ar-C (para to -NH) |

| ~ 129.5 | Ar-C (ortho to -CH₃) |

| ~ 128.0 | Ar-C (ipso, attached to -NH) |

| ~ 114.0 | Ar-C (ortho to -NH) |

| ~ 79.5 | -C(CH₃)₃ (Boc) |

| ~ 50.0 | Piperidine-C (C4) |

| ~ 43.0 | Piperidine-C (C2, C6) |

| ~ 32.0 | Piperidine-C (C3, C5) |

| ~ 28.4 | -C(CH₃)₃ (Boc) |

| ~ 20.5 | Ar-CH₃ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3350 | N-H Stretch |

| ~ 2970 | C-H Stretch (Aliphatic) |

| ~ 1690 | C=O Stretch (Boc) |

| ~ 1610, 1510 | C=C Stretch (Aromatic) |

| ~ 1240 | C-N Stretch |

| ~ 1160 | C-O Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 290.20 | [M]⁺ (Molecular Ion) |

| 234.18 | [M - C₄H₈]⁺ |

| 190.15 | [M - Boc]⁺ |

| 132.10 | [p-toluidine fragment]⁺ |

| 57.07 | [C₄H₉]⁺ |

Experimental Protocols

The following protocols describe the synthesis of this compound and the acquisition of its spectral data.

Synthesis via Reductive Amination

A common and effective method for the synthesis of 4-anilino-piperidine derivatives is the reductive amination of a 4-piperidone precursor.

Materials:

-

1-Boc-4-piperidone

-

p-Toluidine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon supply

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane.

-

Stir the solution until the piperidone has completely dissolved.

-

Add p-toluidine (1.1 eq) to the solution, followed by glacial acetic acid (1.0 eq).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Spectral Data Acquisition

The following are standard procedures for obtaining NMR, IR, and MS spectra.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (CDCl₃)

-

Procedure:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of CDCl₃.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.

-

2.2.2. Infrared (IR) Spectroscopy

-

Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Place a small amount of the solid, purified product directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

2.2.3. Mass Spectrometry (MS)

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Method:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

-

Acquire the mass spectrum of the peak corresponding to the product.

-

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to spectral analysis of this compound.

Caption: Workflow for the synthesis and spectral analysis of the target compound.

An In-Depth Technical Guide on the Utility of Para-methyl 4-anilino-1-boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Para-methyl 4-anilino-1-boc-piperidine, systematically named tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate, is a chemical intermediate of significant interest in the field of medicinal chemistry and pharmacology. Its primary application lies in its role as a precursor for the synthesis of potent synthetic opioids, most notably p-methylfentanyl, an analog of the widely recognized analgesic, fentanyl. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its conversion to p-methylfentanyl. Detailed experimental protocols, quantitative data, and a depiction of the relevant biological signaling pathways are presented to serve as a valuable resource for researchers in drug discovery and development.

Introduction

This compound is a derivative of 4-anilinopiperidine, a core scaffold in a class of potent opioid analgesics. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for selective chemical transformations at other positions of the molecule. The para-methyl substituent on the aniline ring is a key feature that distinguishes it from the direct precursor to fentanyl. This compound serves as an analytical reference standard and a crucial building block in the synthesis of fentanyl-related compounds for research and forensic applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₁₇H₂₆N₂O₂ |

| Molecular Weight | 290.4 g/mol |

| CAS Number | 501673-99-0 |

| Appearance | Solid |

| Solubility | DMF: 10 mg/ml, DMSO: 1 mg/ml, Ethanol: 2 mg/ml |

| λmax | 247 nm |

Core Application: Synthesis of p-Methylfentanyl

The principal utility of this compound is as a key intermediate in the synthesis of p-methylfentanyl. This synthesis is a multi-step process that involves the removal of the Boc protecting group, followed by N-acylation and N-alkylation of the piperidine nitrogen.

Synthetic Workflow

The overall synthetic scheme from this compound to p-methylfentanyl can be conceptualized in the following workflow:

Experimental Protocols

The following are detailed, illustrative experimental protocols for the synthesis of p-methylfentanyl from this compound. These protocols are based on established chemical principles for analogous transformations.

Step 1: Deprotection of this compound

-

Objective: To remove the Boc protecting group from the piperidine nitrogen.

-

Reagents and Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

To the stirred solution, add 4M HCl in 1,4-dioxane (excess, e.g., 10 eq) dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution until the pH is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-((4-methylphenyl)amino)piperidine. The crude product can be used in the next step without further purification.

-

Step 2: N-Acylation of 4-((4-methylphenyl)amino)piperidine

-

Objective: To introduce the propionyl group to the aniline nitrogen.

-

Reagents and Materials:

-

4-((4-methylphenyl)amino)piperidine (from Step 1)

-

Propionyl chloride (1.1 eq)

-

Triethylamine (1.2 eq) or another suitable base

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, dropping funnel.

-

-

Procedure:

-

Dissolve 4-((4-methylphenyl)amino)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

-

Add propionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-(4-((4-methylphenyl)amino)piperidin-1-yl)propan-1-one, can be purified by column chromatography on silica gel if necessary.

-

Step 3: N-Alkylation of N-(4-((4-methylphenyl)amino)piperidin-1-yl)propan-1-one

-

Objective: To introduce the phenethyl group to the piperidine nitrogen.

-

Reagents and Materials:

-

N-(4-((4-methylphenyl)amino)piperidin-1-yl)propan-1-one (from Step 2)

-

2-Phenylethyl bromide or iodide (1.1 eq)

-

Potassium carbonate or another suitable base (2.0 eq)

-

Acetonitrile

-

Round-bottom flask, magnetic stirrer, reflux condenser.

-

-

Procedure:

-

To a solution of N-(4-((4-methylphenyl)amino)piperidin-1-yl)propan-1-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-phenylethyl bromide (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude p-methylfentanyl.

-

The final product can be purified by column chromatography or by salt formation (e.g., hydrochloride or citrate salt).

-

Pharmacology of p-Methylfentanyl

p-Methylfentanyl, the end-product of the synthesis, is a potent synthetic opioid that acts as an agonist at the µ-opioid receptor. Its pharmacological effects are similar to those of fentanyl, including strong analgesia, but also carry the risk of severe side effects such as respiratory depression.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for 4-methylfentanyl, a positional isomer of the target compound, which is expected to have similar potency. For comparison, data for fentanyl is also included.

| Compound | Test | Species | ED₅₀ (mg/kg) | Relative Potency (vs. Fentanyl) |

| 4-Methylfentanyl | Rat tail withdrawal | Rat | 0.0028 | ~3.8 times more potent |

| Fentanyl | Rat tail withdrawal | Rat | 0.0105 | 1 |

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Signaling Pathway of µ-Opioid Receptor Agonists

The analgesic and adverse effects of p-methylfentanyl are mediated through its interaction with the µ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of an agonist like p-methylfentanyl initiates a cascade of intracellular signaling events.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of potent opioid analgesics, specifically p-methylfentanyl. Its protected piperidine nitrogen allows for a controlled and regioselective synthetic route. The resulting compound, p-methylfentanyl, exhibits high potency as a µ-opioid receptor agonist, highlighting the importance of this precursor in the development of novel analgesics and in forensic and toxicological research. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for scientists working in these fields. Researchers should exercise appropriate caution and adhere to all regulatory guidelines when handling this compound and its derivatives.

References

Para-methyl 4-anilino-1-boc-piperidine: A Technical Guide to its Role as a Fentanyl Precursor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for academic, research, and forensic purposes only. The synthesis of fentanyl and its analogues is illegal and dangerous outside of strictly regulated and licensed laboratory settings. This guide is provided for informational and educational purposes within the fields of chemistry, pharmacology, and forensic science.

Introduction

Para-methyl 4-anilino-1-boc-piperidine, also known as tert-butyl 4-[(4-methylphenyl)amino]piperidine-1-carboxylate, is a chemical precursor used in the synthesis of certain fentanyl analogues.[1] Fentanyl, a potent synthetic opioid, and its derivatives are of significant interest in medicinal chemistry due to their analgesic properties and in forensic science due to their prevalence in the illicit drug market.[2] The core structure of these compounds is the 4-anilinopiperidine moiety.[3]

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of this compound serves as a protecting group.[4] This protecting group strategy is sometimes employed to circumvent regulations on controlled precursors by creating structurally distinct, "masked" versions of known precursors.[4] The Boc group is stable under various non-acidic conditions but can be readily removed under mild acidic conditions, making it a versatile choice in multi-step syntheses.[5] This guide provides a technical overview of the chemical properties, synthesis pathway to a fentanyl analogue, analytical detection methods, and the pharmacological context of compounds derived from this precursor.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. Isomers such as ortho-methyl and meta-methyl 4-anilino-1-boc-piperidine are also recognized as precursors for corresponding fentanyl analogues.[6][7][8]

| Property | Value | Reference |

| Formal Name | 4-[(4-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester | [1] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1] |

| Molecular Weight | 290.4 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 501673-99-0 | [1] |

| Synonyms | p-methyl 4-Anilino-1-Boc-piperidine, 4-(p-tolylamino)-1-Boc-piperidine | [1] |

Synthetic Pathway to a Fentanyl Analogue

The synthesis of a fentanyl analogue from this compound involves a two-step process: deprotection of the Boc group followed by N-acylation. This general methodology is adapted from established fentanyl synthesis routes.[8]

Deprotection of the Boc Group

The first step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield 4-(p-tolylamino)piperidine. This is typically achieved by treatment with a strong acid.

Experimental Protocol: Boc Deprotection

-

Reaction Setup: Dissolve this compound in a suitable solvent such as 1,4-dioxane.

-

Acid Addition: Add a solution of 4M hydrochloric acid in 1,4-dioxane to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is typically removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

N-Acylation

The resulting secondary amine is then acylated to introduce the propionyl group, which is characteristic of fentanyl and its analogues.

Experimental Protocol: N-Acylation

-

Reaction Setup: The deprotected amine is dissolved in an anhydrous solvent, such as dichloromethane, under an inert atmosphere.

-

Base Addition: A base, such as diisopropylethylamine or triethylamine, is added to the solution to neutralize the hydrochloride salt and to act as an acid scavenger.

-

Acylating Agent: Propionyl chloride is added dropwise to the cooled reaction mixture.

-

Reaction Conditions: The reaction is allowed to proceed, often with stirring for several hours at room temperature.[3]

-

Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product can be purified by crystallization or column chromatography.

Caption: Synthetic pathway from this compound to a fentanyl analogue.

Analytical Methodologies

The identification and quantification of this compound and its resulting fentanyl analogue in various samples are crucial for forensic and research applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and thermally stable compounds like fentanyl precursors and their derivatives.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: For solid samples, dissolve approximately 10 mg of the homogenized powder in 10 mL of methanol to achieve a concentration of about 1 mg/mL.[1] For biological matrices, a liquid-liquid or solid-phase extraction is typically performed.[9]

-

GC Conditions:

-

MS Conditions:

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS)

LC-QTOF-MS is highly effective for the analysis of a wide range of compounds, including those that are not amenable to GC-MS, and provides high-resolution mass data for accurate identification.

Experimental Protocol: LC-QTOF-MS Analysis

-

Sample Preparation: Samples are typically dissolved in a suitable solvent, such as methanol or acetonitrile, and may be diluted before injection.

-

LC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid, is typical.[11]

-

Flow Rate: Maintained at a constant rate, for example, 0.5 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: QTOF for high-resolution mass spectrometry (HRMS).

-

Data Acquisition: Full scan mode to detect all ions, with tandem MS (MS/MS) for structural confirmation.

-

Caption: General workflow for the analysis of fentanyl-related compounds.

Pharmacology and Mechanism of Action

Fentanyl and its analogues exert their potent analgesic effects primarily through agonism of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][3]

µ-Opioid Receptor Signaling Pathway

The binding of a fentanyl analogue to the µ-opioid receptor initiates a cascade of intracellular events:

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).[12]

-

Downstream Effects: The dissociated Gα and Gβγ subunits mediate downstream effects:

-

The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][12]

-

The Gβγ subunits inhibit voltage-gated calcium channels (reducing neurotransmitter release) and activate G-protein-coupled inwardly rectifying potassium channels (hyperpolarizing the neuron and reducing its excitability).[12]

-

-

β-Arrestin Recruitment: Receptor phosphorylation leads to the recruitment of β-arrestin2, which can mediate receptor internalization and additional signaling events.[12] The signaling through β-arrestin pathways has been linked to some of the adverse effects of opioids, such as respiratory depression.[12]

Caption: Downstream signaling of the µ-opioid receptor upon activation by a fentanyl analogue.

Conclusion

This compound is a significant precursor in the synthesis of specific fentanyl analogues. Understanding its chemical properties, synthetic transformations, and analytical detection is essential for professionals in chemical research, drug development, and forensic science. The Boc protecting group is a key feature that allows for its use in multi-step syntheses and has implications for chemical regulations. The resulting fentanyl analogues are potent µ-opioid receptor agonists, and knowledge of their mechanism of action is fundamental to pharmacology and toxicology. The methodologies and data presented in this guide provide a comprehensive technical overview for the intended scientific audience.

References

- 1. benchchem.com [benchchem.com]

- 2. Fentanyl - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. regulations.gov [regulations.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nyc.gov [nyc.gov]

- 10. Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

In-Depth Technical Guide on the Safety and Handling of 4-Anilinopiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety considerations, handling procedures, and associated experimental protocols for 4-anilinopiperidine derivatives. This class of compounds, which includes potent synthetic opioids such as fentanyl and its analogs, requires stringent safety measures due to its significant physiological effects. This document is intended to serve as a technical resource for professionals engaged in the research and development of these molecules.

General Safety and Hazard Information

4-Anilinopiperidine derivatives are potent psychoactive substances that primarily act as agonists at the µ-opioid receptor.[1] Due to their high potency, even minute quantities can lead to significant pharmacological effects, including respiratory depression, which can be fatal. The parent compound, 4-anilinopiperidine, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Many of its derivatives, particularly the fentanyl analogs, are significantly more potent and require specialized handling procedures.

Regulatory Status: The U.S. Drug Enforcement Administration (DEA) has classified 4-anilinopiperidine and its derivatives, including its amides, carbamates, and halides, as List I chemicals due to their use in the illicit manufacture of fentanyl.[3][4][5] This designation subjects these compounds to stringent regulatory controls regarding their manufacture, distribution, importation, and exportation.[6][7][8]

Personal Protective Equipment (PPE)

Given the high risk of exposure through inhalation, dermal contact, and ingestion, a robust PPE protocol is mandatory when handling 4-anilinopiperidine derivatives.

-

Gloves: Double gloving with nitrile gloves is recommended.[9] Gloves should be changed frequently, especially if contamination is suspected.

-

Respiratory Protection: For handling powders or in situations where aerosolization is possible, a NIOSH-approved N95 or higher-level respirator is essential.[10][11][12]

-

Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles.[10]

-

Lab Coat: A dedicated lab coat, preferably disposable, should be worn and laundered separately from other clothing. In situations with a high risk of contamination, water-resistant coveralls are recommended.[9]

Engineering Controls

-

Ventilation: All manipulations of 4-anilinopiperidine derivatives, especially in powder form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[11]

-

Containment: The use of glove boxes or other containment enclosures is advisable for high-potency compounds or when handling larger quantities.

Decontamination and Waste Disposal

-

Decontamination: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[10][12] Do not use alcohol-based hand sanitizers , as they may enhance dermal absorption.[9][10]

-

Waste Disposal: All contaminated materials, including gloves, disposable lab coats, and other consumables, should be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.

Quantitative Toxicological and Potency Data

The following tables summarize available quantitative data on the toxicity and potency of selected 4-anilinopiperidine derivatives. It is crucial to note that these values can vary based on the specific experimental conditions and animal models used.

| Compound | Animal Model | Route of Administration | LD50 | Citation(s) |

| Fentanyl | Rat | Intravenous | 3.1 mg/kg | [13] |

| Fentanyl | Monkey | Intravenous | 0.03 mg/kg | [13] |

| Alfentanil | Rat | Intravenous | 47.5 mg/kg | [13] |

| Sufentanil | Rat | Intravenous | 17.9 mg/kg | [13] |

Table 1: Acute Toxicity (LD50) of Selected 4-Anilinopiperidine Derivatives

| Compound | Relative Analgesic Potency (Morphine = 1) | Citation(s) |

| Fentanyl | 50-100 | [13] |

| Alfentanil | 1 | [14] |

| Sufentanil | 29 | [14] |

| Carfentanil | ~10,000 | [9] |

| Lofentanil | 210 | [14] |

| Remifentanil | Not specified in provided text |

Table 2: Relative Analgesic Potency of Selected 4-Anilinopiperidine Derivatives

| Compound | Occupational Exposure Limit (OEL) - 8-hour TWA | Citation(s) |

| Fentanyl | 0.1 µg/m³ | [1][15] |

| Alfentanil | 1 µg/m³ | [1] |

| Sufentanil | 0.032 µg/m³ | [1] |

Table 3: Occupational Exposure Limits for Selected 4-Anilinopiperidine Derivatives

Pharmacology and Mechanism of Action

The primary pharmacological target of 4-anilinopiperidine derivatives is the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] Agonist binding to the MOR initiates a cascade of intracellular signaling events that ultimately lead to analgesia and other physiological effects.

Signaling Pathways

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its excitability.[1] The Gβγ subunit also inhibits voltage-gated calcium channels, which in turn decreases the release of neurotransmitters from presynaptic terminals.[1]

-

β-Arrestin Recruitment: Agonist-bound MORs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. β-arrestin binding desensitizes the receptor and can initiate a separate wave of signaling that is thought to be associated with some of the adverse effects of opioids, such as respiratory depression.[1][16]

Caption: µ-Opioid receptor signaling cascade.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the safe and effective handling and evaluation of 4-anilinopiperidine derivatives. The following sections provide methodologies for key experiments.

Synthesis of Fentanyl from 4-Anilinopiperidine

This protocol describes a common method for the synthesis of fentanyl, a representative 4-anilinopiperidine derivative.

Materials:

-

4-Anilinopiperidine

-

2-Phenethyl bromide

-

Propionyl chloride

-

Sodium hydroxide (or other suitable base)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Petroleum ether (for recrystallization)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

N-Alkylation:

-

In a round-bottom flask, dissolve 4-anilinopiperidine (1 equivalent) in an appropriate solvent.

-

Add a base, such as powdered sodium hydroxide.

-

Heat the mixture to reflux and add 2-phenethyl bromide (1-2 equivalents).

-

Continue to stir at reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into ice-cold water.

-

Collect the crude 4-anilino-N-phenethylpiperidine by filtration.

-

-

Acylation:

-

Dissolve the crude 4-anilino-N-phenethylpiperidine in a halogenated hydrocarbon solvent like dichloromethane.

-

Add propionyl chloride and stir the reaction mixture.

-

After the reaction is complete, isolate the fentanyl by solvent extraction.

-

-

Purification:

-

Purify the crude fentanyl by recrystallization from petroleum ether (60-80°C) to obtain colorless crystals.[2]

-

Caption: Fentanyl synthesis workflow.

In Vitro µ-Opioid Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]DAMGO, a selective µ-opioid agonist)

-

Test compound (4-anilinopiperidine derivative)

-

Naloxone (for determining non-specific binding)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation:

-

In test tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of naloxone.

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[17]

-

Caption: µ-Opioid receptor binding assay workflow.

In Vivo Hot Plate Analgesia Test

This test is a common method to assess the analgesic efficacy of a compound in rodents.[13]

Materials:

-

Hot plate apparatus with adjustable temperature control

-

Transparent cylinder to confine the animal on the hot plate

-

Test animals (e.g., mice or rats)

-

Test compound (4-anilinopiperidine derivative) and vehicle control

-

Syringes for administration

Procedure:

-

Acclimation:

-

Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

-

Baseline Measurement:

-

Set the hot plate temperature to a noxious level (e.g., 52-55°C).[9][13]

-

Place an animal on the hot plate within the transparent cylinder.

-

Measure the latency (in seconds) for the animal to exhibit a pain response, such as licking a paw or jumping.

-

Remove the animal from the hot plate immediately after the response is observed to prevent tissue damage. A cut-off time (e.g., 30 seconds) should be established to avoid injury if no response is elicited.[9]

-

-

Compound Administration:

-

Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

-

-

Post-treatment Measurement:

-

At predetermined time points after compound administration, repeat the hot plate test as described in step 2.

-

An increase in the latency to respond compared to the baseline and vehicle control indicates an analgesic effect.

-

Caption: Hot plate analgesia test workflow.

Conclusion

4-Anilinopiperidine derivatives are a class of compounds with significant therapeutic potential but also pose substantial health risks if not handled properly. A thorough understanding of their pharmacology, toxicology, and safe handling procedures is paramount for researchers and drug development professionals. Adherence to the safety guidelines, engineering controls, and experimental protocols outlined in this guide is essential to mitigate the risks associated with working with these potent compounds. Continuous vigilance and a strong safety culture are the cornerstones of responsible research in this field.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. academic.oup.com [academic.oup.com]

- 3. ussc.gov [ussc.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. iris.unimore.it [iris.unimore.it]

- 8. researchgate.net [researchgate.net]

- 9. New Synthetic Opioids: Clinical Considerations and Dangers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CN103044398B - A kind of crystal formation of Fentanyl - Google Patents [patents.google.com]

- 12. pure.uva.nl [pure.uva.nl]

- 13. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Complementary Separation of Novel Synthetic Opioids. | Semantic Scholar [semanticscholar.org]

- 15. Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A simple synthesis of [11C]carfentanil using an extraction disk instead of HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to Para-methyl 4-anilino-1-boc-piperidine: Commercial Availability, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate, commonly known as para-methyl 4-anilino-1-boc-piperidine. This compound is a key precursor in the synthesis of fentanyl-related molecules and is of significant interest to researchers in medicinal chemistry and forensic science.[1][2][3] This document details its commercial availability, a representative synthetic protocol, and methods for its analytical characterization.

Commercial Availability

This compound is commercially available from various chemical suppliers, primarily as an analytical reference standard.[1][4] Due to its role as a precursor in the synthesis of controlled substances, its purchase may be subject to regulations.[5] The typical purity offered is ≥98%.[2][4]

| Supplier | Product Name | CAS Number | Purity | Formulation | Notes |

| Cayman Chemical | This compound | 501673-99-0 | ≥98% | A solid | Analytical reference standard.[1][4] |

| MedChemExpress | This compound | 501673-99-0 | >98% | Solid | For research use only.[4] |

| Sapphire Bioscience | This compound | 501673-99-0 | ≥98% | A solid | Distributed for Cayman Chemical.[2] |

| ChemicalBook | 1-BOC-4-[(4-METHYLPHENYL)AMINO]-PIPERIDINE | 501673-99-0 | Not specified | Not specified | Lists various suppliers. |

| Chemsrc | 1-BOC-4-[(4-METHYLPHENYL)AMINO]-PIPERIDINE | 501673-99-0 | 98.0% | Not specified | Lists various suppliers.[6] |

Table 1: Commercial Suppliers and Product Specifications

Synthesis of this compound

The primary synthetic route to this compound is through the reductive amination of N-Boc-4-piperidone with p-toluidine. This method involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Para-methyl 4-anilino-1-boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-methyl 4-anilino-1-boc-piperidine, also known as tert-butyl 4-(p-tolylamino)piperidine-1-carboxylate, is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules, making its efficient synthesis a topic of considerable interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for two common and effective methods for the synthesis of this compound: Reductive Amination and Buchwald-Hartwig Amination.

Synthetic Pathways Overview

Two primary synthetic routes for the preparation of this compound from readily available starting materials are outlined below.

Route 1: Reductive Amination

This widely used method involves the reaction of a carbonyl compound, in this case, N-Boc-4-piperidone, with an amine, p-toluidine, to form an imine intermediate. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the desired secondary amine. Acetic acid is often used as a catalyst to facilitate the formation of the iminium ion.[1]

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method can be employed to couple an aryl halide (or triflate) with an amine. For the synthesis of the target molecule, this could involve the reaction of 1-Boc-4-aminopiperidine with an appropriate p-tolyl electrophile, or alternatively, a 4-substituted-1-Boc-piperidine with p-toluidine, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Data Presentation

The following tables summarize the key reagents, conditions, and expected outcomes for the two synthetic routes.

Table 1: Reagents and Conditions for Reductive Amination

| Parameter | Condition |

| Starting Materials | N-Boc-4-piperidone, p-Toluidine |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) |

| Catalyst | Glacial Acetic Acid |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-16 hours |

| Typical Yield | 80-95% |

Table 2: Reagents and Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Starting Materials | 1-Boc-4-aminopiperidine, 4-Iodotoluene (or 4-Bromotoluene) |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand | Xantphos, RuPhos, or other bulky biarylphosphine ligands |

| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) |

| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane |

| Reaction Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol details the synthesis of this compound from N-Boc-4-piperidone and p-toluidine.

Materials:

-

N-Boc-4-piperidone (1.0 eq)

-

p-Toluidine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Glacial Acetic Acid (catalytic amount, ~0.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq) and p-toluidine (1.1 eq).

-

Dissolve the starting materials in dichloromethane (DCM).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution in portions.

-

Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol outlines the synthesis using 1-Boc-4-aminopiperidine and 4-iodotoluene.

Materials:

-

1-Boc-4-aminopiperidine (1.2 eq)

-

4-Iodotoluene (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous, degassed Toluene

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).

-

Add 1-Boc-4-aminopiperidine (1.2 eq) and 4-iodotoluene (1.0 eq) to the flask.

-

Add anhydrous, degassed toluene to the flask.

-

Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Mandatory Visualizations

Caption: Reductive Amination Experimental Workflow.

Caption: Buchwald-Hartwig Amination Experimental Workflow.

Caption: Comparison of Synthetic Pathways.

References

Application Note and Protocol: N-Boc Protection of 4-Anilinopiperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The protection of amine functional groups is a fundamental strategy in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various non-acidic conditions and its facile removal under mild acidic conditions.[1][2] This protocol details the N-Boc protection of 4-anilinopiperidine to synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP.[3] This product is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including fentanyl and its analogs.[1][3] The procedure outlined below is a robust and efficient method suitable for laboratory-scale synthesis.

Reaction Scheme

Caption: Chemical scheme for the N-Boc protection of 4-anilinopiperidine.

Physicochemical and Quantitative Data

The following table summarizes key data for the primary reactant and the resulting product.

| Property | 4-Anilinopiperidine (Reactant) | tert-butyl 4-(phenylamino)piperidine-1-carboxylate (Product) |

| Molecular Formula | C₁₁H₁₆N₂ | C₁₆H₂₄N₂O₂[1][4] |

| Molecular Weight | 176.26 g/mol | 276.37 g/mol [1] |

| CAS Number | 21409-26-7 | 125541-22-2[1][4] |

| Appearance | - | Pale Brown Solid or Crystalline Solid[1] |

| Melting Point | - | 136-137 °C[1] |

| Boiling Point | - | 400.6 ± 38.0 °C (Predicted)[1] |

| Typical Reaction Yield | - | >90% (with purification) |

| Solubility | - | DMF: 15 mg/mL; DMSO: 25 mg/mL; Ethanol: 25 mg/mL[1][4] |

Experimental Protocol

This protocol describes the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate from 4-anilinopiperidine.

Materials and Reagents:

-

4-Anilinopiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve 4-anilinopiperidine (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.5 M.

-

Add triethylamine (1.2-1.5 eq) to the solution.

-

Stir the mixture at room temperature for 10 minutes under a nitrogen or argon atmosphere.

-

-

Addition of Boc Anhydride:

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) in a small amount of anhydrous DCM.

-

Cool the flask containing the 4-anilinopiperidine solution in an ice bath to 0 °C.

-

Add the Boc₂O solution dropwise to the stirred reaction mixture over 15-30 minutes.[1]

-

-

Reaction:

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with DCM.

-

Wash the organic layer sequentially with deionized water and then with brine.[1]

-

Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Filter off the drying agent.

-

-

Purification and Characterization:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purify the crude solid by recrystallization (e.g., from ethanol or acetone/petroleum ether) or by column chromatography on silica gel to yield the pure tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[1][5]

-

The final product can be characterized by NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

-

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Triethylamine and dichloromethane are volatile and have associated health risks; avoid inhalation and skin contact.

-

Refer to the Safety Data Sheet (SDS) for each reagent before use.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of 1-Boc-4-AP.

References

Application Notes and Protocols: Synthesis of para-methyl 4-anilino-1-boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-methyl 4-anilino-1-boc-piperidine, also known as tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate, is a key synthetic intermediate in the development of various pharmaceutical compounds. Its structure, featuring a substituted aniline linked to a piperidine core, is a common motif in a range of biologically active molecules. This document provides detailed application notes on the primary synthetic route to this compound, the reductive amination of N-Boc-4-piperidone with p-toluidine, and presents a comprehensive experimental protocol.